An In-depth Technical Guide to 7-Cyano-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 7-Cyano-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological applications of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. The document details its physicochemical characteristics, provides insights into its synthesis, and explores its relevance as a scaffold in medicinal chemistry, particularly in the context of neurological drug discovery.
Chemical Structure and Properties
7-Cyano-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound featuring a tetrahydroisoquinoline core functionalized with a nitrile group at the 7th position.
Chemical Structure:
Table 1: Physicochemical Properties of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1][2] |
| CAS Number | 149355-52-2 | PubChem[1][2] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | PubChem[1][2] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point (Predicted) | 301.5 ± 42.0 °C | ECHEMI[3] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | ECHEMI[3] |
| SMILES | N#Cc1ccc2CCNCc2c1 | Sigma-Aldrich |
| InChI | 1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2 | Sigma-Aldrich |
| InChIKey | LJFNUFCUPDECPC-UHFFFAOYSA-N | Sigma-Aldrich |
Experimental Protocols
Synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
The synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline can be achieved through various established methods for the construction of the tetrahydroisoquinoline scaffold, followed by the introduction of the cyano group. A common strategy involves the Pictet-Spengler reaction, which is a cyclization reaction of a β-arylethylamine with an aldehyde or ketone.[1] A concise, though not fully detailed, synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline has been described starting from 1,2,3,4-tetrahydroisoquinolin-7-amine.[3]
Representative Synthetic Workflow:
A plausible synthetic route, based on established chemical principles for similar compounds, is outlined below.
Detailed Methodology for a Related Synthesis (Strecker Reaction for α-Cyano Tetrahydroisoquinolines): [4]
The Strecker reaction provides an alternative route to α-cyano tetrahydroisoquinolines. A general protocol involves the reaction of an iminium salt with a cyanide source.
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Reaction Setup: To a solution of the 2-alkyl-3,4-dihydroisoquinolinium salt (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add a cyanide source such as trimethylsilyl cyanide (TMSCN) (2.0 equiv).
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Addition of Base and Additive: Add a base, for example, sodium carbonate (Na₂CO₃) (0.5 equiv), and an additive like potassium fluoride (KF) (2.0 equiv) to the reaction mixture.
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Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α-cyano tetrahydroisoquinoline.
Dopamine D2/D3 Receptor Binding Assay
Given the known activity of closely related cyano-tetrahydroisoquinoline derivatives as dopamine D2 and D3 receptor antagonists, a radioligand binding assay is a crucial experimental protocol to determine the affinity of 7-Cyano-1,2,3,4-tetrahydroisoquinoline for these receptors.
Protocol for Competitive Radioligand Binding Assay: [5][6]
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Membrane Preparation:
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Culture cells expressing the human dopamine D2 or D3 receptor (e.g., HEK293 or CHO cells).
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Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
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-
Binding Assay:
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In a 96-well plate, add the prepared cell membranes, a radioligand with high affinity for the D2/D3 receptor (e.g., [³H]spiperone), and varying concentrations of the test compound (7-Cyano-1,2,3,4-tetrahydroisoquinoline).
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To determine non-specific binding, a separate set of wells should contain a high concentration of a known D2/D3 receptor antagonist (e.g., haloperidol).
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Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
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-
Detection and Analysis:
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Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
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Biological Activity and Signaling Pathways
While direct studies on the biological activity of 7-Cyano-1,2,3,4-tetrahydroisoquinoline are limited in publicly available literature, extensive research on its close structural analogs, particularly the 6-cyano isomer, has revealed potent and selective antagonism at dopamine D3 receptors, with some compounds also exhibiting affinity for the D2 receptor. These findings strongly suggest that 7-Cyano-1,2,3,4-tetrahydroisoquinoline is a promising scaffold for the development of novel therapeutics targeting dopamine-related neurological and psychiatric disorders.
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.[7][8] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]
Dopamine D2/D3 Receptor Signaling Pathway:
The following diagram illustrates the canonical signaling pathway of dopamine D2 and D3 receptors and the proposed antagonistic action of 7-Cyano-1,2,3,4-tetrahydroisoquinoline.
Conclusion
7-Cyano-1,2,3,4-tetrahydroisoquinoline represents a valuable chemical entity with significant potential in the field of drug discovery. Its structural similarity to known potent dopamine D2 and D3 receptor antagonists makes it an attractive starting point for the development of novel therapeutics for a range of central nervous system disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The synthetic methodologies and analytical protocols outlined in this guide provide a foundation for researchers to explore the medicinal chemistry of this promising scaffold.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. 7-Cyano-1,2,3,4-tetrahydroisoquinoline | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
